2-Fluoro-N-hydroxybenzimidoyl chloride
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Overview
Description
“2-Fluoro-N-hydroxybenzimidoyl chloride” is a chemical compound with the molecular formula C7H5ClFNO . It is used in laboratory chemicals .
Synthesis Analysis
A novel amide-assisted rearrangement reaction of hydroxybenzimidoyl chloride has been established for the efficient synthesis of 1,3-diphenylurea derivatives . A variety of electronically and sterically different 1,3-diphenylurea derivatives can be obtained in good to excellent yields .Molecular Structure Analysis
The molecular structure of “this compound” has been investigated using gas electron diffraction data . The refinements on the experimental data have been aided by normal coordinate calculations as well as extensive ab initio molecular orbital and density functional theory calculations .Chemical Reactions Analysis
The newly developed N-hydroxybenzimidoylchloride (NHBC) ester provides a general leaving group assisted strategy to generate a portfolio of fluoroalkyl radicals . It can be successfully applied in photo-induced decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins .Scientific Research Applications
Radiofluorination and Radiopharmaceuticals
2-Fluoro-N-hydroxybenzimidoyl chloride has been utilized in radiofluorination processes. For example, it has been used as an 18 F-labelled aromatic nitrile oxide in the development of 18F-labelled 3,4-diarylsubstituted isoxazoles, which are significant in the synthesis of PET radiotracers (Roscales & Kniess, 2019). Another study demonstrated its application in the preparation of low-molecular-weight radiopharmaceuticals through cycloadditions with alkenes and alkynes (Zlatopolskiy et al., 2012).
Synthesis of Heterocyclic Compounds
The compound has been used in the regioselective synthesis of sulfonylfluoro isoxazoles, a process involving a novel fluorosulfonylation reagent. This methodology offers a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).
Covalent Attachment to Biologicals
Another significant application is in the covalent attachment of biologicals to solid supports. For instance, 4-fluorobenzenesulfonyl chloride has been used as an activating agent for the attachment of enzymes, antibodies, and other biologicals to solid phases like functionalized polystyrene microspheres and cellulose rods, retaining their biological function (Chang et al., 1992).
Improved Synthetic Routes and Novel Reactions
Research has also focused on improving synthetic routes using fluoro-substituted compounds. For example, an improved synthetic route for a self-polymerizable monomer mixture was developed using intermediates such as 4-fluoro-1,2-phenylenediamine (Baek & Harris, 2005). Additionally, a novel amide-assisted rearrangement reaction of hydroxybenzimidoyl chloride has been established, leading to the efficient synthesis of diphenylurea derivatives (Song et al., 2021).
Development of Fluoro-Containing Polymers
Fluoro-containing copolyarylates, based on various fluoro-containing bis(phenols) and terephthaloyl chloride, have been synthesized. These polymers have been studied for their potential applications, including in liquid-crystalline properties (Voitekunas et al., 2001).
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-N-hydroxybenzimidoyl chloride (NHBC) is the fluoroalkyl carboxylate anions . These anions have a high oxidation potential, making them challenging to transform into fluoroalkyl radicals .
Mode of Action
NHBC interacts with its targets through a leaving group assisted strategy . This strategy involves the selective cleavage of the weak N-O bond (BDE = 54 kcal•mol-1), which can generate oxygen radicals and imine radicals . The introduction of a good halogen leaving group in the imide ester can stabilize the electron-rich imine, which counteracts the strong electron-withdrawing effect of the CF3 group in the active ester .
Biochemical Pathways
The biochemical pathway of NHBC involves the generation of fluoroalkyl radicals. Under photocatalytic conditions, the N-O bond of NHBC breaks to generate trifluoroacetyl oxygen radicals (CF3CO2•), which further decarboxylate to yield CF3 radicals . This process is thermodynamically more favorable for producing various fluoroalkyl radicals and imine anions .
Result of Action
The result of NHBC’s action is the efficient decarboxylation of trifluoroacetic acid, releasing trifluoromethyl radicals . This process is highly efficient under mild photocatalytic conditions . NHBC can also activate other fluorine-containing groups (CF2H, C2F5, C3F7) and has been applied in the hydrofluoroalkylation reaction and fluorine migration reaction of unactivated olefins .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The role of 2-Fluoro-N-hydroxybenzimidoyl chloride in biochemical reactions is primarily as a precursor for the generation of fluoroalkyl radicals
Cellular Effects
Given its role in generating fluoroalkyl radicals, it may influence cell function by modifying cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the generation of fluoroalkyl radicals . These radicals can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other molecular effects .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Fluoro-N-hydroxybenzimidoyl chloride involves the conversion of 2-Fluorobenzimidazole to the desired product through a series of reactions.", "Starting Materials": [ "2-Fluorobenzimidazole", "Phosphorus pentachloride (PCl5)", "Hydroxylamine hydrochloride (NH2OH.HCl)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: 2-Fluorobenzimidazole is reacted with phosphorus pentachloride (PCl5) to form 2-Fluorobenzimidoyl chloride.", "Step 2: The resulting 2-Fluorobenzimidoyl chloride is then reacted with hydroxylamine hydrochloride (NH2OH.HCl) in the presence of sodium hydroxide (NaOH) to form 2-Fluoro-N-hydroxybenzimidamide.", "Step 3: The 2-Fluoro-N-hydroxybenzimidamide is then treated with hydrochloric acid (HCl) to form 2-Fluoro-N-hydroxybenzimidoyl chloride.", "Step 4: The product is isolated by filtration and washed with water (H2O) and sodium chloride (NaCl) to remove impurities." ] } | |
CAS No. |
39502-43-7 |
Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.57 g/mol |
IUPAC Name |
(1E)-2-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-3-1-2-4-6(5)9/h1-4,11H/b10-7+ |
InChI Key |
RYFCDAXBGQWNIC-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N\O)/Cl)F |
SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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